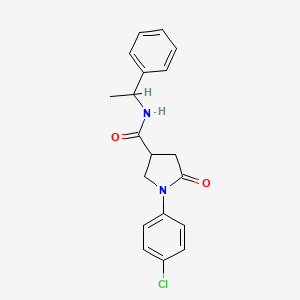![molecular formula C19H21N3O5 B4929955 N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide, also known as Boc-phenylalaninamide, is a chemical compound commonly used in scientific research. It is a derivative of phenylalanine, an essential amino acid found in many dietary sources. Boc-phenylalaninamide is used in various biochemical and physiological experiments to study its mechanism of action and its effects on cells and tissues.
作用機序
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is known to inhibit the activity of several enzymes, including proteases and kinases. It achieves this by binding to the active site of the enzyme and preventing its normal function. The inhibition of these enzymes can have various effects on cellular processes, including cell growth and division.
Biochemical and Physiological Effects
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can damage cells and tissues.
実験室実験の利点と制限
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is its potential toxicity, which can affect the results of experiments and the health of researchers working with the compound.
将来の方向性
There are several future directions for the use of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide in scientific research. One area of interest is the development of new inhibitors of enzymes involved in various diseases, such as cancer and inflammation. Another area of interest is the study of the effects of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide on various cellular processes, including cell signaling and gene expression. Additionally, the use of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide in drug discovery and development is an area of ongoing research.
合成法
The synthesis of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide involves several steps. The first step is the protection of the amino group of phenylalanine with the Boc group. The Boc group protects the amino group from unwanted reactions during subsequent steps. The second step involves the nitration of the phenylalanine side chain with nitric acid to produce the 4-nitrophenylalanine derivative. The third step is the deprotection of the Boc group with trifluoroacetic acid to obtain the final product, N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide.
科学的研究の応用
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is widely used in scientific research as a tool to study various biochemical and physiological processes. It is commonly used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and inhibition.
特性
IUPAC Name |
benzyl N-[1-(ethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-20-18(23)17(12-14-8-10-16(11-9-14)22(25)26)21-19(24)27-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFPHQDBYDXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)



![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)
![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)